Defined 46.0 Å Spacer Length: Precision Conjugation Geometry vs. Shorter PEG Analogs
Bromoacetamido-PEG11-azide provides a 39-atom, 46.0 Å discrete PEG (dPEG®) spacer, enabling precise spatial separation between conjugated biomolecules. This is quantitatively longer than shorter PEG analogs such as Bromoacetamido-PEG4-azide, which offers a reduced distance that can lead to steric hindrance and impaired molecular recognition in applications like PROTAC ternary complex formation . The defined length of the PEG11 spacer is critical for optimizing linker geometry to achieve maximal target engagement and degradation efficiency .
| Evidence Dimension | Spacer Length (Atoms / Å) |
|---|---|
| Target Compound Data | 39 atoms / 46.0 Å |
| Comparator Or Baseline | Bromoacetamido-PEG4-azide: Approximately 20 atoms / ~25 Å (estimated based on PEG4 structure) |
| Quantified Difference | PEG11 provides approximately 1.8× longer spacer |
| Conditions | Molecular modeling and vendor-specified linker dimensions |
Why This Matters
The extended, defined spacer length minimizes steric clashes between conjugated partners, directly enhancing the efficacy of proximity-based modalities like PROTACs and optimizing antibody-drug conjugate (ADC) payload positioning.
